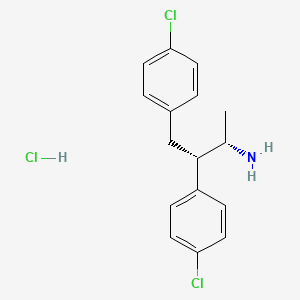
2'-Deoxy-5'-O-DMT-nebularine 3'-CE phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-5’-O-DMT-nebularine 3’-CE phosphoramidite is a specialized phosphoramidite derivative used primarily in oligonucleotide synthesis. This compound enables potent modifications to nucleic acids, making it a valuable tool in the study of DNA-protein interactions and intricate nucleic acid structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5’-O-DMT-nebularine 3’-CE phosphoramidite involves several key steps:
Protection of the Hydroxyl Groups: The hydroxyl groups of the nucleoside are protected using dimethoxytrityl (DMT) groups.
Activation of the Phosphoramidite: The protected nucleoside is then reacted with a phosphoramidite reagent, typically in the presence of a base such as diisopropylethylamine (DIPEA).
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of 2’-Deoxy-5’-O-DMT-nebularine 3’-CE phosphoramidite follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the protection and activation reactions.
Automated Purification: High-throughput chromatographic systems are employed to purify the compound efficiently.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-5’-O-DMT-nebularine 3’-CE phosphoramidite undergoes several types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly during the oligonucleotide synthesis process.
Oxidation and Reduction: The phosphoramidite group can be oxidized to form phosphates, which are crucial intermediates in nucleic acid synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as tetrazole are commonly used to activate the phosphoramidite group for nucleophilic substitution.
Oxidation: Iodine or other oxidizing agents are used to convert the phosphoramidite to a phosphate.
Major Products Formed
The major products formed from these reactions include:
Oligonucleotides: The primary product of interest, used in various research and therapeutic applications.
Phosphates: Intermediates formed during the oxidation of the phosphoramidite group.
Scientific Research Applications
2’-Deoxy-5’-O-DMT-nebularine 3’-CE phosphoramidite has a wide range of scientific research applications:
Chemistry: Used in the synthesis of modified oligonucleotides for studying DNA-protein interactions.
Biology: Facilitates the exploration of nucleic acid structures and functions.
Medicine: Plays a role in the development of therapeutic oligonucleotides for treating genetic disorders.
Industry: Employed in the production of synthetic nucleic acids for various biotechnological applications
Mechanism of Action
The mechanism of action of 2’-Deoxy-5’-O-DMT-nebularine 3’-CE phosphoramidite involves:
Inhibition of DNA and RNA Synthesis: The compound inhibits the synthesis of DNA and RNA by incorporating into the nucleic acid chain and preventing further elongation.
Molecular Targets: The primary targets are the enzymes involved in nucleic acid synthesis, such as DNA polymerases and RNA polymerases.
Comparison with Similar Compounds
Similar Compounds
5’-O-DMT-2’-fluoro-N2-isobutyryl-2’-Deoxy-guanosine 3’-CE phosphoramidite: A nucleoside analog used for incorporating 2-fluoro-modified ribose-G nucleobases within oligonucleotides.
N6-Benzoyl-2’-deoxy-5’-O-DMT-adenosine 3’-CE phosphoramidite: Another nucleotide analog used for labeling DNA or RNA.
Uniqueness
2’-Deoxy-5’-O-DMT-nebularine 3’-CE phosphoramidite is unique due to its ability to introduce specific modifications at the 3’ terminus of oligonucleotides, enabling the study of novel DNA-protein interactions and intricate nucleic acid structures.
Properties
Molecular Formula |
C40H47N6O6P |
|---|---|
Molecular Weight |
738.8 g/mol |
IUPAC Name |
3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-purin-9-yloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C40H47N6O6P/c1-28(2)46(29(3)4)53(50-22-10-21-41)52-36-23-38(45-27-44-35-24-42-26-43-39(35)45)51-37(36)25-49-40(30-11-8-7-9-12-30,31-13-17-33(47-5)18-14-31)32-15-19-34(48-6)20-16-32/h7-9,11-20,24,26-29,36-38H,10,22-23,25H2,1-6H3 |
InChI Key |
XMLXGCMUAVWROJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=CN=CN=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


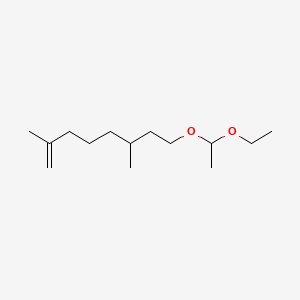

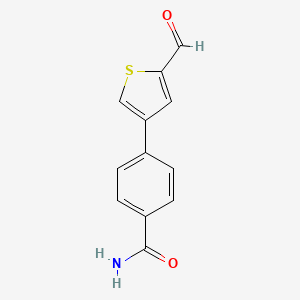
![(2S)-2-amino-3-[4-(benzyloxy)-3-methylphenyl]propanoic acid](/img/structure/B12065986.png)
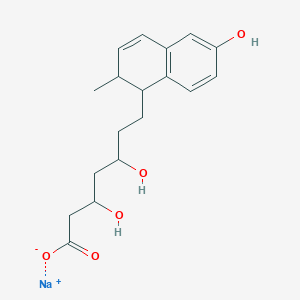
![N-[2-[2-acetamido-6-hydroxy-1-oxo-4,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12066011.png)
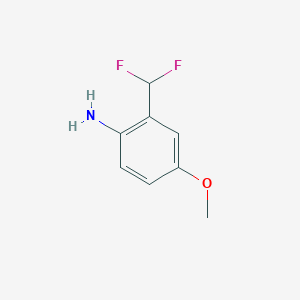


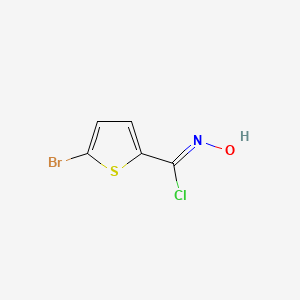
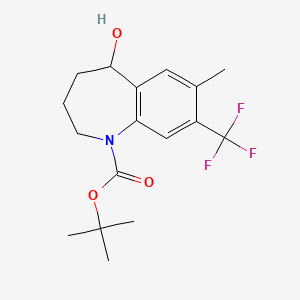
![5-(3-Nitronaphthalen-2-yl)benzo[d][1,3]dioxole](/img/structure/B12066044.png)

